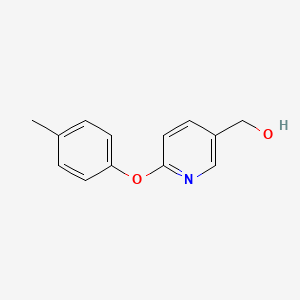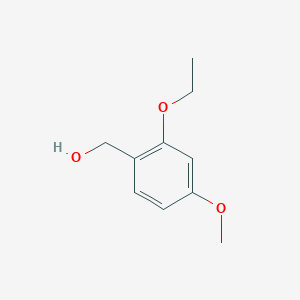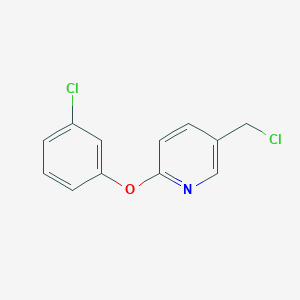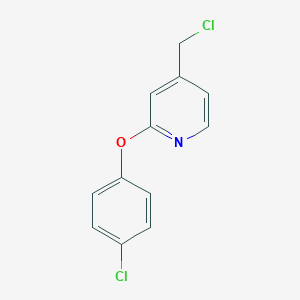
5-Chloromethyl-2-(2-chloro-phenoxy)-pyridine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloromethyl-2-(2-chloro-phenoxy)-pyridine, 95% (5-CM-2-CPP) is an organochlorine compound used in various scientific research applications. It is a colorless to yellowish liquid with a faint odor and a boiling point of 170-172°C. 5-CM-2-CPP is used as a reagent in a variety of chemical synthesis processes, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in the synthesis of polymers and other materials.
Scientific Research Applications
5-Chloromethyl-2-(2-chloro-phenoxy)-pyridine, 95% has a wide range of applications in scientific research. It is used as a reagent in a variety of chemical synthesis processes, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in the synthesis of polymers and other materials. In addition, 5-Chloromethyl-2-(2-chloro-phenoxy)-pyridine, 95% is used as an intermediate in the synthesis of drugs and other compounds, as well as in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Chloromethyl-2-(2-chloro-phenoxy)-pyridine, 95% is not well understood. However, it is believed to be involved in a variety of chemical reactions, including the formation of ethers, esters, and other organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloromethyl-2-(2-chloro-phenoxy)-pyridine, 95% are not well understood. However, it is believed to be non-toxic and non-irritating to the skin and eyes, and it has been used in a variety of laboratory experiments without any adverse effects.
Advantages and Limitations for Lab Experiments
The advantages of using 5-Chloromethyl-2-(2-chloro-phenoxy)-pyridine, 95% for laboratory experiments include its low cost, its high purity, and its ease of use. The main limitation is that it is not very stable and can degrade over time.
Future Directions
For research involving 5-Chloromethyl-2-(2-chloro-phenoxy)-pyridine, 95% include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Other potential future directions include the development of new synthesis methods for 5-Chloromethyl-2-(2-chloro-phenoxy)-pyridine, 95% and the exploration of its potential use as a catalyst in the synthesis of polymers and other materials.
Synthesis Methods
5-Chloromethyl-2-(2-chloro-phenoxy)-pyridine, 95% can be synthesized using a method called the Williamson ether synthesis. This method involves the reaction of an alkyl halide with an alkoxide to form an ether. In this case, the alkyl halide used is 5-chloromethyl-2-chlorophenol and the alkoxide is pyridine. The reaction is carried out in a solvent such as methanol at a temperature of about 80°C. The yield of 5-Chloromethyl-2-(2-chloro-phenoxy)-pyridine, 95% is typically around 95%.
properties
IUPAC Name |
5-(chloromethyl)-2-(2-chlorophenoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO/c13-7-9-5-6-12(15-8-9)16-11-4-2-1-3-10(11)14/h1-6,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYCPUNOCJZKSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=C(C=C2)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


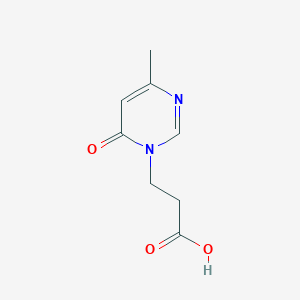

![N-[3,5-Bis(trifluoromethyl)phenyl]maleimide, 98%](/img/structure/B6331325.png)
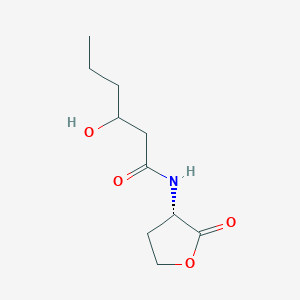
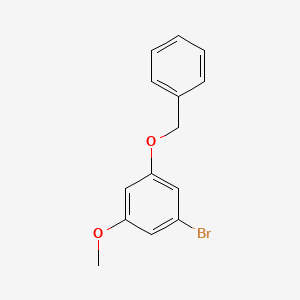
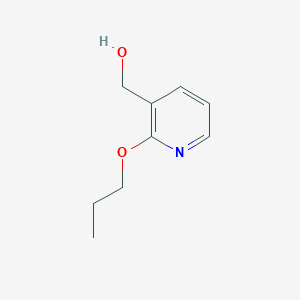
![[6-(2-Chloro-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331357.png)
![[6-(2,4-Dichloro-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331368.png)
![[6-(2,5-Dichloro-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331374.png)
